2,5,6,7-Tetrahydro-4,7-ethanopyrazolo[4,3-b]pyridine hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds. It is characterized by its unique pyrazolo[4,3-b]pyridine structure, which contributes to its biological activities. This compound is primarily studied for its potential applications in medicinal chemistry and pharmacology.
The compound's molecular formula is and its molecular weight is approximately 201.76 g/mol. It is available from various chemical suppliers and is often used in research settings.
2,5,6,7-Tetrahydro-4,7-ethanopyrazolo[4,3-b]pyridine hydrochloride falls under the category of heterocyclic organic compounds, specifically those containing nitrogen atoms in their ring structures. It is classified as a potential pharmaceutical intermediate due to its structural properties.
The synthesis of 2,5,6,7-Tetrahydro-4,7-ethanopyrazolo[4,3-b]pyridine hydrochloride can be achieved through several methods:
The synthesis typically involves multiple steps that may include condensation reactions followed by cyclization and subsequent hydrolysis to yield the hydrochloride salt form. The reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity.
The molecular structure of 2,5,6,7-Tetrahydro-4,7-ethanopyrazolo[4,3-b]pyridine hydrochloride features a bicyclic framework with a pyrazole ring fused to a pyridine ring.
2,5,6,7-Tetrahydro-4,7-ethanopyrazolo[4,3-b]pyridine hydrochloride can participate in various chemical reactions:
These reactions are typically carried out under controlled conditions using appropriate solvents and catalysts to ensure high selectivity and yield.
The mechanism of action for 2,5,6,7-Tetrahydro-4,7-ethanopyrazolo[4,3-b]pyridine hydrochloride primarily involves its interaction with biological targets such as enzymes or receptors in cellular pathways.
Research indicates that compounds with similar structures may exhibit activity as inhibitors or modulators of specific enzymes involved in metabolic pathways or signal transduction mechanisms. Detailed studies are necessary to elucidate the exact pathways influenced by this compound.
2,5,6,7-Tetrahydro-4,7-ethanopyrazolo[4,3-b]pyridine hydrochloride has potential applications in:
The systematic IUPAC name 2,5,6,7-tetrahydro-4,7-ethanopyrazolo[4,3-b]pyridine hydrochloride precisely defines the ring saturation states and the ethano bridge position. The base structure is formally derived from:
Alternative naming reflects different numbering approaches: 1,4,5-triazatricyclo[5.2.2.0²,⁶]undeca-2,5-diene hydrochloride emphasizes the tricyclic nature with three nitrogen atoms ("triaza") and bridgehead positions [1]. This contrasts with simpler pyrazolopyridines lacking the ethano bridge, such as 4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride (CAS# 1187830-47-2), which exhibits only bicyclic partial saturation without tricyclic constraint [2].
Table 1: Nomenclature and Molecular Identifiers
Classification | Identifier |
---|---|
Systematic IUPAC Name | 2,5,6,7-tetrahydro-4,7-ethanopyrazolo[4,3-b]pyridine hydrochloride |
Alternative Tricyclic Name | 1,4,5-triazatricyclo[5.2.2.0²,⁶]undeca-2,5-diene hydrochloride |
Molecular Formula | C₈H₁₁N₃·HCl (derived from C₈H₁₁N₃ free base + HCl) |
CAS Registry Number | Not explicitly listed (Related bicycle: 1187830-47-2) |
InChI Key | NCCOAGVURBBHQN-UHFFFAOYSA-N (Free base) [1] |
SMILES | C1C2=CNN=C2C3CC1N3.[H]Cl [1] |
The structural classification places this compound within:
Early synthetic routes to pyrazolo[4,3-b]pyridines faced challenges in introducing the ethano bridge efficiently. Initial approaches (pre-2010) relied on multistep sequences:
A pivotal advancement emerged circa 2015 with iodine-mediated electrophilic cyclization of 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles. This method enabled direct access to the 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine core under mild conditions (DCM, K₃PO₄/NaHCO₃, 12h RT) [3]. While optimized for [4,3-c] isomers, this methodology laid groundwork for [4,3-b] variants by demonstrating the viability of electrophilic ring closure for tricyclic formation. Subsequent refinements incorporated:
Table 2: Key Historical Milestones in Ethano-Bridged Pyrazolopyridine Synthesis
Timeframe | Development | Impact |
---|---|---|
Pre-2010 | Linear syntheses via pyrazole alkylation/cyclization | Enabled basic scaffold access with low efficiency (≤5 steps, <20% yields) |
~2015 | Electrophilic iodine cyclization of azido-alkynes | Streamlined tricyclic formation (1 step, 70–88% yields) [3] |
2018–Present | Palladium-catalyzed cross-coupling of iodo derivatives | Introduced structural diversity at C7 position (Suzuki, Sonogashira) [3] |
The discovery of biological activities in related scaffolds accelerated interest. Although specific data for the ethano-bridged hydrochloride is limited in the search results, closely related compounds exhibit:
These findings positioned ethano-bridged pyrazolopyridines as versatile scaffolds warranting further exploration. Current research focuses on asymmetric synthesis of chiral bridge derivatives and prodrug designs leveraging the hydrochloride salt’s solubility.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1